3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one
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Overview
Description
3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzopyran core with methoxy and hydroxy substituents, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with cellular targets and pathways. The compound can induce oxidative stress in cells, leading to apoptosis. It may also interact with specific enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Known for its antitumor properties.
3,5-Dimethoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Uniqueness
What sets 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one apart is its unique combination of methoxy and hydroxy groups on the benzopyran core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920007-18-7 |
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Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-7,8-dihydroxychromen-2-one |
InChI |
InChI=1S/C17H14O6/c1-21-11-5-10(6-12(8-11)22-2)13-7-9-3-4-14(18)15(19)16(9)23-17(13)20/h3-8,18-19H,1-2H3 |
InChI Key |
AEWPDUDMTXTXRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC3=C(C(=C(C=C3)O)O)OC2=O)OC |
Origin of Product |
United States |
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